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Introduction to Samotolisib

Samotolisib (also known as LY3023414) is an orally bioavailable, small-molecule inhibitor that

competitively targets the ATP-binding site of key kinases. Its primary mechanism involves the dual

inhibition of Class I PI3K isoforms and mTOR, which potentially offers a more comprehensive blockade

of the PI3K/AKT/mTOR signaling pathway compared to agents inhibiting only a single node. Furthermore,

samotolisib also demonstrates inhibitory activity against DNA-dependent protein kinase, a key enzyme

involved in the repair of DNA double-strand breaks. This multi-targeted approach provides a dual

antineoplastic mechanism: disrupting crucial pro-survival and proliferative signals while simultaneously

impairing the cellular damage response machinery. [1] [2]

Samotolisib Signaling Pathway and Mechanism of
Action

The following diagram illustrates the core PI3K/AKT/mTOR pathway and the points of inhibition by

samotolisib.

Points of Inhibition: Samotolisib directly inhibits Class I PI3K, preventing the conversion of PIP2 to

PIP3. It also simultaneously inhibits both mTORC1 and mTORC2 complexes, unlike rapalogs which
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only inhibit mTORC1. Additionally, it targets DNA-PK, impairing the repair of DNA double-strand

breaks. [1] [3] [2]
Pathway Significance: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, survival,

and metabolism, and is one of the most frequently dysregulated pathways in human cancer.
Hyperactivation of this pathway, through mechanisms such as PIK3CA mutations or PTEN loss, is a

common driver of oncogenesis and treatment resistance. [4]

Clinical Dosing and Response Data

Clinical trials have evaluated samotolisib both as a monotherapy and in combination with other agents

across various cancer types. The tables below summarize the key dosing regimens and their associated

efficacy and safety outcomes.

Table 1: Samotolisib Monotherapy Dosing and Efficacy in Clinical Trials

Trial Population
Recommended
Phase II Dose

Schedule Key Efficacy Findings
Study Identifier
& Reference

Pediatric
MATCH (Phase
II) [3]

115 mg/m²/dose Twice daily,
28-day

cycles

No objective responses
or prolonged stable

disease observed. 3-
month PFS was 12%.

NCT03155620

Adults with
Advanced
Cancers (Phase
I) [2]

200 mg (flat dose) Twice daily Established as the
monotherapy maximum

tolerated dose (MTD) for
adults.

NCT02407054

Table 2: Samotolisib in Combination Therapy Regimens

Combination
Partner

Cancer
Type

Recommended
Dose

Schedule
Key Efficacy
Findings

Study
Identifier

| Enzalutamide [2] | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Samotolisib: 200 mg

Enzalutamide: 160 mg | Samotolisib: Twice daily Enzalutamide: Once daily | Significantly improved median
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rPFS vs. placebo/enzalutamide (10.2 vs. 5.5 months). Benefit was enriched in AR-v7 negative patients. |

NCT02407054 | | Prexasertib [5] | Solid Tumors (including TNBC) | Samotolisib: 150 mg Prexasertib: 105

mg/m² | Samotolisib: Twice daily, continuously Prexasertib: IV, every 14 days | ORR was 25% in a TNBC

expansion cohort. The combination was associated with significant hematologic toxicity. | NCT02124148 |

Table 3: Common Treatment-Related Adverse Events

Adverse Event
Frequency in
Combination with
Prexasertib (n=53) [5]

Frequency in
Pediatric
Monotherapy (n=17)
[3]

Grade &
Management Notes

Leukopenia/Neutropenia 94.3% Not specified High grade; requires

monitoring and
supportive care.

Thrombocytopenia 62.3% Not specified Reported in the
prexasertib

combination.

Nausea 52.8% Not specified Mostly low-grade.

Mucositis Not specified 1 DLT reported A dose-limiting toxicity
in a pediatric patient.

Pneumonitis Not specified 1 DLT reported A dose-limiting toxicity
in a pediatric patient.

Detailed Experimental Protocols

Clinical Protocol: Combination Therapy with Samotolisib and
Enzalutamide

This protocol outlines the methodology from a phase Ib/II study in patients with metastatic castration-

resistant prostate cancer (mCRPC) who had progressed on prior abiraterone. [2]
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1. Objective: To evaluate the safety, pharmacokinetics, and efficacy of samotolisib in combination

with enzalutamide.
2. Patient Population:

Men ≥18 years with histologically confirmed mCRPC.
Disease progression on prior abiraterone treatment.

Surgical or medical castration with testosterone levels <50 ng/dL.
ECOG Performance Status of 0 or 1.

3. Dosing Regimen:
Phase Ib (Lead-in): Samotolisib monotherapy (200 mg, twice daily) for one week, followed by

combination with enzalutamide (160 mg, once daily) in 28-day cycles.
Phase II (Randomized): Patients randomized to receive enzalutamide (160 mg once daily)

plus either samotolisib (200 mg twice daily) or a matching placebo.
4. Assessments:

Efficacy: Primary endpoint was progression-free survival (PFS) assessed by PCWG2 criteria.
Radiographic PFS (rPFS) was a key secondary endpoint.

Safety: Continuous monitoring for adverse events, graded according to NCI CTCAE.
Pharmacokinetics (PK): Plasma sampling to determine samotolisib exposure levels and

potential drug-drug interactions.
Biomarkers: Exploratory analysis of AR-v7 status in circulating tumor cells and PTEN status in

tumor tissue.

Clinical Protocol: Pediatric MATCH Monotherapy Subprotocol

This protocol describes the histology-agnostic phase II study of samotolisib in children and young adults

with relapsed or refractory solid and CNS tumors harboring specific PI3K/mTOR pathway alterations. [3]

1. Objective: To determine the objective response rate and recommended pediatric phase II dose of

samotolisib monotherapy.
2. Patient Population:

Patients aged 1–21 years with relapsed or refractory solid tumors, CNS tumors, lymphomas, or
histiocytic disorders.

Tumors must harbor predefined activating alterations in the PI3K/mTOR pathway (e.g., in
TSC1, TSC2, MTOR, PIK3CA, PTEN, PIK3R1) and lack concurrent activating alterations in the

MAPK pathway.
3. Dosing and Escalation:

A rolling-6 dose escalation design was used.
Dose Level 1 (Starting Dose): 80 mg/m²/dose, twice daily.

Dose Level 2 (RP2D): 115 mg/m²/dose, twice daily. This was determined to be the
recommended phase II dose.
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Treatment was administered in 28-day cycles for up to 2 years in the absence of progression or

unacceptable toxicity.
4. Assessments:

Efficacy: Objective response rate was the primary endpoint, evaluated using radiographic
criteria appropriate for the tumor type.

Toxicity: Dose-limiting toxicities (DLTs) were defined during the first cycle of therapy.
Pharmacokinetics: Optional plasma sampling was performed to characterize the drug's profile

in pediatric patients.

Workflow for Patient Stratification and Treatment

The following diagram outlines the patient selection and treatment workflow from the Pediatric MATCH

trial, which serves as a model for a biomarker-driven clinical study. [3]
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Patient Workflow in Biomarker-Driven Samotolisib Trial

Patient with Relapsed/Refused Tumor

Tumor Molecular Profiling

PI3K/mTOR Pathway Alteration
Present?

Concurrent MAPK Pathway
Activating Alteration?

 Yes

Patient Excluded
from Samotolisib Arm

 No

 Yes

Patient Eligible
for Samotolisib Arm

 No

Dose Escalation
80 mg/m² or 115 mg/m²

Administer Samotolisib
Twice Daily in 28-day Cycles

Monitor for Response
and Toxicity
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Optional PK Sampling

Click to download full resolution via product page

Discussion and Conclusion

The clinical data reveals that samotolisib has a manageable but notable toxicity profile, with

hematological toxicities being predominant when combined with a CHK1 inhibitor like prexasertib. [5] The

promising efficacy signals observed in specific combinations, such as with enzalutamide in AR-v7 negative

mCRPC, suggest that patient selection based on biomarkers is critical. [2] The lack of efficacy observed

in the Pediatric MATCH trial, despite the presence of pathway alterations, underscores the complexity of the

PI3K/mTOR pathway in cancer biology and indicates that mere pathway activation may be insufficient

for predicting response to single-agent therapy in genomically complex malignancies. [3]

Future research should focus on:

Identifying more robust predictive biomarkers beyond simple mutation presence.

Exploring rational combination therapies to overcome intrinsic and acquired resistance, potentially by
co-targeting parallel signaling pathways like the MAPK pathway.

Optimizing dosing schedules and supportive care to mitigate toxicities, thereby improving the
therapeutic window.

In conclusion, samotolisib represents a scientifically rational therapeutic agent. Its future clinical

development will depend heavily on the strategic selection of combination partners and defined patient

populations most likely to benefit from its unique multi-kinase inhibitory profile.
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To cite this document: Smolecule. [Samotolisib Application Notes and Protocols: Dosing, Efficacy, and

Safety]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548537#samotolisib-dose-response-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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